REACTION_CXSMILES
|
[CH3:1][C:2]([O:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)([CH3:8])[C:3]([O:5][CH2:6][CH3:7])=[O:4].[Cl:16][S:17](O)(=[O:19])=[O:18].CN(C=O)C.S(Cl)(Cl)=O>ClCCl.O>[Cl:16][S:17]([C:13]1[CH:12]=[CH:11][C:10]([O:9][C:2]([CH3:1])([CH3:8])[C:3]([O:5][CH2:6][CH3:7])=[O:4])=[CH:15][CH:14]=1)(=[O:19])=[O:18]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
8.8 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C(=O)OCC)(C)OC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)O
|
Name
|
|
Quantity
|
1.75 L
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
619 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0.75 (± 0.25) °C
|
Type
|
CUSTOM
|
Details
|
with stirring under a nitrogen atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
such that the reaction temperature never rises above 5.0° C
|
Type
|
ADDITION
|
Details
|
The addition typically takes 30 minutes
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
the completion of the addition
|
Type
|
STIRRING
|
Details
|
stir the reaction mixture at 0–1° C
|
Type
|
CUSTOM
|
Details
|
the course of the reaction by HPLC
|
Type
|
ADDITION
|
Details
|
the rate of addition so that the reaction temperature never rises above 10.0° C
|
Type
|
WAIT
|
Details
|
takes approximately 30 minutes
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
Treat
|
Type
|
ADDITION
|
Details
|
the rate of addition so that the process temperature never reaches 5.0° C
|
Type
|
WAIT
|
Details
|
is typically complete in 5 minutes
|
Duration
|
5 min
|
Type
|
TEMPERATURE
|
Details
|
warm the reaction mixture to 20° C.
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
CUSTOM
|
Details
|
the course of the reaction via HPLC
|
Type
|
WAIT
|
Details
|
After 2.0 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
At this point, cool the reaction mixture to 0–1° C.
|
Type
|
WAIT
|
Details
|
is left in the reaction mixture
|
Type
|
CUSTOM
|
Details
|
] Separate the organic layer
|
Type
|
WASH
|
Details
|
wash the organic layer with aqueous 0.1N HCl solution (2×7.5 vols)
|
Type
|
CUSTOM
|
Details
|
Separate the organic layer
|
Type
|
CONCENTRATION
|
Details
|
concentrate the organic layer to a minimum stir volume
|
Type
|
ADDITION
|
Details
|
treat the organic layer with isopropyl acetate (1×5.0 vols)
|
Type
|
CONCENTRATION
|
Details
|
concentrate the resulting solution
|
Type
|
DISTILLATION
|
Details
|
via vacuum distillation
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClS(=O)(=O)C1=CC=C(OC(C(=O)OCC)(C)C)C=C1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |